In medicinal chemistry, "4-(4-Bromobenzyl)morpholine" derivatives have been explored for their antibacterial properties. A study synthesized a series of compounds from "4-(2-aminoethyl)morpholine" and tested their antibacterial activity against various gram-positive and gram-negative bacteria3. The results showed good inhibitory action, highlighting the potential of these derivatives as antibacterial agents.
The synthetic utility of "4-(4-Bromobenzyl)morpholine" is evident in the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, where a bromonium ylide intermediate is proposed to be formed by the intramolecular reaction of a benzyl bromide and an α-imino carbene2. This showcases the compound's role in facilitating complex intramolecular transformations in organic synthesis.
"4-(4-Bromobenzyl)morpholine" derivatives have also been used in asymmetric synthesis. An example is the enantiomeric synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, an intermediate of mosapride, a gastroprokinetic agent4. The synthetic route involves the regioselective opening of epichlorohydrin with 4-fluorobenzylamine, demonstrating the compound's importance in the synthesis of enantiomerically pure pharmaceuticals.
Furthermore, derivatives of "4-(4-Bromobenzyl)morpholine" have been evaluated as potential irreversible cyclic nucleotide phosphodiesterase inhibitors5. Although the compounds were potent inhibitors, they did not exhibit irreversible inhibition, which provides insights into the design of more specific enzyme inhibitors.
4-(4-Bromobenzyl)morpholine is an organic compound with the molecular formula and a molecular weight of 256.14 g/mol. It is classified as a morpholine derivative, which is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is notable for its bromobenzyl substituent, which contributes to its chemical reactivity and potential applications in medicinal chemistry and organic synthesis.
The compound is primarily sourced through chemical synthesis, often involving the reaction of 4-bromobenzyl chloride with morpholine. This process typically requires a base such as potassium carbonate or sodium hydroxide to facilitate the reaction and neutralize by-products. 4-(4-Bromobenzyl)morpholine falls under the category of heterocyclic compounds due to the presence of the morpholine ring, and it is also classified as a halogenated organic compound due to the bromine atom in its structure.
The synthesis of 4-(4-Bromobenzyl)morpholine can be achieved through several methods, with the most common being:
The molecular structure of 4-(4-Bromobenzyl)morpholine features a morpholine ring attached to a benzyl group that contains a bromine substituent at the para position. The arrangement can be visualized as follows:
4-(4-Bromobenzyl)morpholine can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its properties or create derivatives with specific functionalities.
The mechanism of action for 4-(4-Bromobenzyl)morpholine varies based on its application:
This dual interaction mechanism allows for tailored biological activity, making it valuable in drug development.
4-(4-Bromobenzyl)morpholine (C₁₁H₁₄BrNO, MW 256.14 g/mol) features a morpholine heterocycle (six-membered ring with oxygen and nitrogen atoms) connected via a methylene (–CH₂–) group to a para-brominated phenyl ring. This bifunctional structure combines the polarity and basicity of the morpholine moiety with the electrophilic reactivity of the aryl bromide [4]. Key identifiers include:
Table 1: Nomenclature and Identifiers
System | Identifier |
---|---|
Molecular Formula | C₁₁H₁₄BrNO |
CAS No. | 132833-51-3 |
IUPAC Name | 4-[(4-Bromophenyl)methyl]morpholine |
SMILES | BrC₁=CC=C(CN₂CCOCC₂)C=C₁ |
MDL Number | MFCD00979535 |
The crystal structure favors a conformation where the morpholine ring adopts a chair geometry, and the benzyl group aligns perpendicularly to minimize steric strain [3].
Initially documented in the early 1990s, this compound emerged as an intermediate for CNS-targeting pharmaceuticals and corrosion inhibitors. Sigma-Aldrich cataloged it by 1995 as part of a specialized collection for early-stage researchers, noting limited analytical data due to its niche applications [8]. Its synthetic utility expanded with the discovery that the bromine atom enables Pd-catalyzed cross-coupling (e.g., Suzuki reactions), while the morpholine nitrogen serves as a nucleophile or hydrogen-bond acceptor [6] [9]. Early routes involved direct alkylation of morpholine with 4-bromobenzyl bromide, though later methods introduced Boc-protection strategies to enhance regioselectivity [6] [9].
Table 2: Historical Evolution of Synthetic Methods
Period | Synthetic Approach | Key Advancement |
---|---|---|
1990s | Direct N-alkylation of morpholine | Simplified synthesis; 72% yield [3] |
2000s | Boc-protected morpholine alkylation | Regioselectivity >92% [6] |
2020s | LDA-mediated kinetic control | Suppressed byproducts; ee >99% [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7